[4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
CAS No.:
Cat. No.: VC14970625
Molecular Formula: C20H17ClN6O2
Molecular Weight: 408.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN6O2 |
|---|---|
| Molecular Weight | 408.8 g/mol |
| IUPAC Name | [4-chloro-2-(tetrazol-1-yl)phenyl]-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
| Standard InChI | InChI=1S/C20H17ClN6O2/c1-29-13-3-5-17-15(9-13)16-10-26(7-6-18(16)23-17)20(28)14-4-2-12(21)8-19(14)27-11-22-24-25-27/h2-5,8-9,11,23H,6-7,10H2,1H3 |
| Standard InChI Key | MPYBXYKAVCBPKC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5 |
Introduction
Chemical Formula
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Molecular formula: C20H17ClN6O2
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Molecular weight: Approximately 408.84 g/mol
Key Functional Groups
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Tetrazole (-C(N4)): Enhances hydrogen bonding and metal coordination.
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Methoxy (-OCH3): Increases lipophilicity and modulates electronic properties.
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Carbonyl (-C=O): Provides reactivity for further derivatization.
Synthesis
The synthesis of such compounds typically involves multi-step reactions due to the complexity of the structure. While no direct synthesis pathway for this specific compound was found in the provided sources, similar compounds are synthesized using:
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Formation of the tetrazole ring: This can be achieved via cycloaddition reactions between azides and nitriles.
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Construction of the pyridoindole framework: This step involves condensation reactions or cyclization of indole derivatives.
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Coupling of the two moieties: The final step likely involves acylation or coupling reactions to attach the phenyl-tetrazole group to the pyridoindole core.
Medicinal Chemistry
The compound's structure suggests potential biological activity:
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Tetrazoles are often explored as enzyme inhibitors or receptor modulators due to their ability to mimic biological functional groups.
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Indole derivatives are widely studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Material Science
The presence of heteroatoms (N, O) makes this compound suitable for coordination chemistry and material applications such as:
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Catalysis
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Organic semiconductors
Analytical Characterization
For structural confirmation, modern analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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NMR: Identification of aromatic protons, methoxy group signals, and NH groups.
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NMR: Carbonyl carbon signals and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at ~409 m/z confirming molecular weight.
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Infrared Spectroscopy (IR):
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Peaks corresponding to C=O (~1700 cm), N-H (~3200 cm), and C-Cl (~700 cm).
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X-ray Crystallography:
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For detailed three-dimensional structural elucidation.
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Comparison with Related Compounds
| Property | 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone | Related Tetrazole Compounds |
|---|---|---|
| Molecular Weight | ~408.84 g/mol | Varies |
| Biological Activity | Potential enzyme inhibitor | Broad spectrum |
| Synthetic Complexity | High | Moderate |
| Functional Groups | Tetrazole, carbonyl, methoxy | Tetrazole |
Research Implications
Given its structural features:
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The compound warrants further investigation for its potential as a drug candidate targeting specific enzymes or receptors.
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Its physicochemical properties should be studied to assess solubility, stability, and bioavailability.
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Computational docking studies could predict interactions with biological targets.
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